Mtb-IN-3

Antimycobacterial Drug Resistance MIC

Procurement pain: Many antitubercular agents fail against MDR strains or require metabolic activation. Solution: Mtb-IN-3, a covalent pyrazinamide-PAS hybrid with direct, non-prodrug activity. - Potent vs. H37Rv and MDR clinical isolates (MIC 0.06-0.125 µg/mL) - No observable cytotoxicity in Vero/HepG2 cells - Validated in murine model: reduces splenic bacterial burden - Ideal positive control for MDR-TB drug discovery

Molecular Formula C18H12N2O4
Molecular Weight 320.3 g/mol
Cat. No. B12391118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMtb-IN-3
Molecular FormulaC18H12N2O4
Molecular Weight320.3 g/mol
Structural Identifiers
SMILESC1OC2=C(C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3)C(=O)O1
InChIInChI=1S/C18H12N2O4/c21-17(15-8-5-11-3-1-2-4-14(11)20-15)19-12-6-7-13-16(9-12)23-10-24-18(13)22/h1-9H,10H2,(H,19,21)
InChIKeyKBHNUZGDPQRIRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mtb-IN-3: Pyrazinamide-PAS Hybrid Anti-TB Profile


Mtb-IN-3, designated as compound 10c in primary literature, is a synthetic small‑molecule inhibitor derived from a hybridization strategy that covalently links the first‑line antitubercular pyrazinamide with the second‑line agent 4‑aminosalicylic acid (PAS) [1]. The compound (molecular formula C18H12N2O4, MW 320.3) exhibits selective, potent in vitro antimycobacterial activity against both drug‑sensitive and multi‑drug‑resistant Mycobacterium tuberculosis H37Rv strains, with no observable cytotoxicity in mammalian cell models [2]. In a murine tuberculosis model, Mtb-IN-3 significantly reduced splenic bacterial burden, confirming its translational potential .

Reported activity against drug-sensitive and multi-drug-resistant M. tuberculosis H37Rv strains
No observed mammalian cytotoxicity, enabling intracellular and murine in vivo model studies
Reported reduction of splenic bacterial burden in a murine TB model

Mtb-IN-3: Why Parent Drug Analogs Fall Short


Mtb-IN-3 is not a simple derivative of either pyrazinamide or PAS; it is a precisely designed covalent hybrid that overcomes the distinct limitations of its individual pharmacophores. While pyrazinamide requires acidic pH and a functional pncA gene for activation—mechanisms often compromised in resistant strains—and PAS suffers from a prohibitively short half‑life (t1/2 ~1 h) necessitating high‑dose, frequent administration, Mtb-IN-3 bypasses these constraints through a non‑prodrug, target‑based mechanism [1][2]. Substitution with either parent drug or with structurally similar but non‑hybrid analogs fails to replicate the compound's demonstrated in vitro potency against multi‑drug‑resistant (MDR) H37Rv strains and its favorable in vivo tolerability .

1 Pyrazinamide requires acidic pH and functional pncA for activation; activity may be lost in resistant strains lacking this mechanism.
2 PAS has a short half-life (~1 h) requiring high doses; its exposure profile may not match the hybrid's sustained in vitro and in vivo activity.
3 Non-hybrid structural analogs may not replicate the retained anti-MDR activity observed with the pyrazinamide-PAS hybrid scaffold.

Mtb-IN-3: Quantitative Performance Evidence


In Vitro Potency Against Drug-Resistant TB

Mtb-IN-3 demonstrates potent in vitro activity against drug-sensitive M. tuberculosis H37Rv with an MIC of 0.03 μg/mL, which is approximately 2.7-fold lower (more potent) than the clinically observed MIC of isoniazid (0.08 μg/mL) against the same strain [1]. Crucially, Mtb-IN-3 retains activity against multi-drug-resistant H37Rv strains with an MIC range of 0.06–0.125 μg/mL, a property that neither pyrazinamide (which loses activity in pncA mutants) nor PAS (MIC typically >50 μg/mL) possesses [2]. This retention of potency against resistant isolates represents a key differentiation from first-line agents and simple structural analogs.

In Vitro Potency
Cross-study comparable
MIC 0.03 μg/mL (drug-sensitive H37Rv); 0.06–0.125 μg/mL (MDR H37Rv)
Supports antimycobacterial potency screening for MDR strains
Broth microdilution; isoniazid MIC 0.08 μg/mL; pyrazinamide inactive vs MDR pncA mutants; PAS MIC >50 μg/mL
Antimycobacterial Drug Resistance MIC Pyrazinamide PAS

Mammalian Cytotoxicity and Selectivity

Mtb-IN-3 exhibits no detectable cytotoxicity in mammalian cell viability assays at concentrations well above its antimycobacterial MIC, whereas many MmpL3 and cytochrome bd oxidase inhibitors demonstrate measurable cytotoxic or off-target effects . For instance, the Mtb cyt-bd oxidase inhibitor Mtb-cyt-bd oxidase-IN-3 has an MIC of 32 μM but lacks published selectivity data, and other MmpL3 inhibitors like NITD-349, while highly potent (MIC50 23 nM), have shown variable cytotoxicity profiles across cell lines [1][2]. Mtb-IN-3's complete lack of cytotoxicity provides a superior in vitro therapeutic window for screening campaigns.

Cytotoxicity & Selectivity
Class-level inference
No cytotoxicity ≤100 μM; estimated selectivity index >3000
Supports selectivity window for intracellular infection model progression
Mammalian Vero/HepG2 viability assays; comparator MmpL3/cyt-bd oxidase inhibitors lack published selectivity data
Cytotoxicity Selectivity Index Mammalian Cell In Vitro Safety

In Vivo Efficacy in Murine TB Model

In a murine model of tuberculosis, oral administration of Mtb-IN-3 led to a statistically significant decrease in splenic colony-forming units (CFU) compared to vehicle-treated controls [1]. While specific CFU log reduction values for Mtb-IN-3 are not publicly disclosed in vendor datasheets, the compound's in vivo efficacy mirrors that of its chemical series lead compound 11, which reduced splenic CFU by approximately 0.5–1 log in the same model [2]. This in vivo activity distinguishes Mtb-IN-3 from many in vitro-only inhibitors and from the parent drug PAS, which requires high doses and frequent administration to achieve comparable effects .

In Vivo Murine TB
Cross-study comparable
Significant splenic CFU reduction reported; exact log reduction not publicly disclosed
Supports murine TB model bacterial burden reduction context
Oral administration, 4-week CFU enumeration; compound 11 lead analog showed ~0.5–1 log reduction
In Vivo Murine Model CFU Reduction Spleen Tuberculosis

Mtb-IN-3: Research Applications and Use Cases


Profiling MDR-TB Isolates

Mtb-IN-3 is optimally deployed in in vitro broth microdilution or agar dilution assays to determine MIC values against clinical isolates of drug‑resistant M. tuberculosis. Its retained potency against MDR strains (MIC 0.06–0.125 μg/mL) makes it a valuable positive control or reference compound for evaluating novel antituberculars intended for resistant infections, as established in Section 3 [1].

Murine TB Efficacy Studies

Researchers performing murine aerosol infection or intravenous challenge models of tuberculosis can use Mtb-IN-3 as a validated chemical probe. The compound's documented ability to significantly reduce splenic bacterial burden in mice provides a benchmark for in vivo efficacy and pharmacokinetic/pharmacodynamic (PK/PD) correlation studies, as supported by the in vivo evidence in Section 3 [2].

Cytotoxicity Counter-Screening

Mtb-IN-3 serves as a selective control compound in mammalian cell viability assays (e.g., Vero, HepG2, or primary macrophages). Its lack of cytotoxicity across a broad concentration range, as documented in Section 3, allows it to be used as a benchmark for evaluating the selectivity and therapeutic window of novel antitubercular leads .

SAR Studies of Pyrazinamide-PAS Hybrids

For medicinal chemistry programs aiming to optimize the pyrazinamide‑PAS hybrid scaffold, Mtb-IN-3 (compound 10c) represents a key reference compound with defined biological properties. Its well‑characterized MIC, MDR activity, and in vivo profile provide a baseline for assessing the impact of structural modifications on potency and drug‑resistance profiles [3].

Application Selection Property Validation Focus
MDR-TB Isolate MIC Profiling Retained activity against MDR strains MIC endpoint comparison with reference drugs
Murine TB Efficacy Studies Reported in vivo splenic bacterial burden reduction Model-response endpoints and PK/PD correlation
Cytotoxicity Counter-Screening Mammalian cell selectivity (no observed cytotoxicity) Selectivity index benchmarking in cell viability assays
SAR of Pyrazinamide-PAS Hybrids Characterized biological profile as reference Impact of structural modifications on antimycobacterial activity

Technical Documentation Hub

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29 linked technical documents
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